Applications of alpha-dimethylamino esters in organic synthesis
Applications of alpha-dimethylamino esters in organic synthesis
This guide details the synthesis, reactivity, and pharmaceutical applications of
Applications of -Dimethylamino Esters in Organic Synthesis
Introduction & Chemical Profile
-Dimethylamino esters are organic compounds featuring a tertiary amine group attached to theKey Physicochemical Properties[1]
-
Basicity & Solubility: Unlike simple esters, the
group renders these compounds basic ( of conjugate acid 8–9). This allows for easy purification via acid-base extraction, a significant process advantage in large-scale synthesis. -
Chelation Potential: The nitrogen lone pair can coordinate with metal centers (Li, Zn, Mg), influencing the stereochemical outcome of enolate reactions via chelation control.
-
Dipole Stabilization: The electron-withdrawing ester and electron-donating amine create a "push-pull" electronic environment, stabilizing specific transition states in alkylation and reduction reactions.
Synthesis Methodologies
The preparation of
Nucleophilic Substitution (Classical Route)
The most robust industrial method involves the displacement of an
-
Mechanism:
displacement. -
Substrates:
-Bromo- or -chloroacetates. -
Conditions: Excess
(to scavenge HBr), THF or Toluene, . -
Note: Steric hindrance at the
-position can lead to elimination (dehydrohalogenation) side products.
Reductive Amination
Ideal for synthesizing
-
Reagents:
-Keto ester, , or . -
Advantage: Avoids handling lachrymatory
-halo esters; allows access to chiral derivatives if chiral catalysts are used.
Carbene N–H Insertion (Modern Catalytic Route)
A powerful method for converting amines into amino esters using diazo compounds.[1]
-
Reagents: Diazoacetate,
, Rh(II) or Cu(I) catalyst. -
Mechanism: Metal-carbenoid formation followed by insertion into the N–H bond.[2]
Visualization: Synthesis Workflows
Figure 1: Primary synthetic pathways for accessing
Reactivity & Transformations[3][4][6][7]
Chelation-Controlled Enolate Alkylation
The
-
Stereochemical Outcome: Subsequent alkylation typically occurs anti to the bulky
group (if chiral) or is directed by the fixed enolate geometry. -
Protocol Note: Non-coordinating solvents (Toluene) enhance this chelation effect, whereas HMPA disrupts it.
Reduction to Amino Alcohols
-Dimethylamino esters are precursors to-
Reagent:
(LAH) in . -
Outcome: Quantitative reduction to 2-(dimethylamino)ethanol derivatives.
Hydrolysis to Zwitterionic Amino Acids
Saponification yields N,N-dimethylamino acids (e.g., N,N-dimethylglycine).
-
Conditions:
/ . -
Application: These zwitterions are used as buffers and metabolic enhancers.
Visualization: Reactivity Map
Figure 2: Divergent reactivity profile of
Applications in Drug Development
Permeation Enhancers (DDAIP)
The ester Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP) is a clinically approved excipient.
-
Function: It temporarily disrupts the stratum corneum lipid bilayer, increasing skin permeability for transdermal drug delivery.
-
Mechanism: The basic amine headgroup interacts with keratin filaments, while the lipophilic dodecyl tail fluidizes membrane lipids.
API Synthesis Intermediate: Venlafaxine
While Venlafaxine itself is an amino-cyclohexanol,
Experimental Protocols
Protocol A: Synthesis of Ethyl -(Dimethylamino)acetate
Objective: Preparation via nucleophilic substitution.
-
Reagents: Ethyl bromoacetate (16.7 g, 100 mmol), Dimethylamine (40% aq. solution, 300 mmol), Toluene (100 mL).
-
Procedure:
-
Cool the dimethylamine solution to
. -
Add ethyl bromoacetate dropwise over 30 mins to prevent exotherms.
-
Stir vigorously at
for 1 hour, then warm to room temperature for 4 hours. -
Workup: The organic layer is separated. The aqueous layer is extracted with toluene (
). -
Purification: The combined organic phases are washed with brine, dried over
, and concentrated. Distillation under reduced pressure yields the pure oil.
-
-
Yield: Typically 85–90%.
Protocol B: Chelation-Controlled Alkylation
Objective:
-
Reagents: LDA (1.1 eq), Substrate (1.0 eq), Methyl Iodide (1.2 eq), Dry THF.
-
Procedure:
-
Generate LDA in THF at
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Add the amino ester dropwise. Stir for 30 mins to form the chelated enolate .
-
Add MeI dropwise.
-
Allow to warm to
over 2 hours. -
Quench with saturated
.
-
-
Note: The internal chelation of Li by the
group stabilizes the enolate, preventing decomposition often seen with simple ester enolates.
Data Summary: Substituent Effects on Reactivity
| Substituent ( | Enolate Stability | Alkylation Yield | Primary Issue |
| H (Glycine derivative) | Moderate | 60-70% | Self-condensation (Claisen) |
| Methyl (Alanine derivative) | High | 85-95% | Excellent stereocontrol |
| Phenyl (Phenylglycine deriv.) | Low | 40-50% | Retro-aldol / Elimination |
| Isopropyl (Valine derivative) | High | 80% | Steric hindrance slows reaction |
References
-
Phosphorus(III)
-Amino Esters Source: National Institutes of Health (NIH) [Link] -
Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers Source: PubMed [Link][3]
-
Stereoselective Alkyl
-Amino Enolates Source: University of Western Ontario (UWO) [Link] -
FDA-approved drugs containing dimethylamine pharmacophore Source: Royal Society of Chemistry (RSC) [Link]
-
Cobaloxime catalyzed carbene insertion into N–H bonds Source: Organic Chemistry Frontiers [Link]
Sources
- 1. Cobaloxime catalyzed carbene insertion into N–H bonds: a streamlined route to α-amino esters with mechanistic insights - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Myoglobin-catalyzed intermolecular carbene N-H insertion with arylamine substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
